molecular formula C16H18FN3O3 B2767994 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide CAS No. 771503-08-3

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2767994
CAS No.: 771503-08-3
M. Wt: 319.336
InChI Key: BMMNTSMHHGMEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)-N-(4-fluorophenyl)acetamide is a synthetic compound known for its unique spirocyclic structure

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of the compound “2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide” is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death that has been implicated in various inflammatory diseases .

Mode of Action

The compound acts as a potent inhibitor of RIPK1 . It binds to RIPK1 and inhibits its kinase activity, thereby blocking the activation of the necroptosis pathway . This interaction results in a significant reduction in necroptotic cell death .

Biochemical Pathways

The compound affects the necroptosis pathway, which is a form of programmed cell death. By inhibiting RIPK1, the compound prevents the activation of this pathway, thereby reducing necroptotic cell death . The downstream effects of this action include a decrease in inflammation, which is often driven by necroptosis .

Pharmacokinetics

The compound’s potent inhibitory activity against ripk1 and its significant anti-necroptotic effect in a cellular model suggest that it may have favorable bioavailability .

Result of Action

The compound exhibits prominent inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also shows a significant anti-necroptotic effect in a necroptosis model in U937 cells . These results indicate that the compound can effectively inhibit necroptosis and may have potential therapeutic applications in diseases driven by this form of cell death .

Future Directions

The future directions for this compound could involve further studies on its potential anticonvulsant activity, given the activity observed in related compounds . Additionally, further exploration of the synthesis process could lead to the development of more efficient methods for producing this compound .

Preparation Methods

The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide involves multiple steps. One common synthetic route includes the reaction of 2,4-dioxo-1,3-diazaspiro[4.5]decane with 4-fluorophenylacetic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c17-11-4-6-12(7-5-11)18-13(21)10-20-14(22)16(19-15(20)23)8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMNTSMHHGMEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825136
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.